4-Iodo-1,1,1,2,2-pentafluorooctane: Nomenclature, Synthesis, and Applications in Fluorous Chemistry
4-Iodo-1,1,1,2,2-pentafluorooctane: Nomenclature, Synthesis, and Applications in Fluorous Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the rapidly evolving fields of medicinal chemistry and materials science, fluorous building blocks play a critical role in modulating lipophilicity, metabolic stability, and phase-separation behaviors. 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS: 117539-28-3) is a highly specialized, bifunctional aliphatic compound[1][2]. Featuring both a highly fluorinated tail and a reactive secondary alkyl iodide center, it serves as a versatile intermediate. This guide provides an authoritative breakdown of its structural nomenclature, physicochemical profile, and a self-validating protocol for its synthesis via photoredox-catalyzed Atom Transfer Radical Addition (ATRA).
Nomenclature and Structural Elucidation
Understanding the nomenclature of highly substituted fluoroalkyl halides requires a strict application of . The structure of this compound is derived from an eight-carbon alkane backbone (octane) that has undergone selective halogenation.
IUPAC Breakdown
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Principal Chain: The longest continuous carbon chain containing the substituents is eight carbons long, establishing the parent name as octane .
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Numbering: The chain is numbered from the end closest to the substituents to yield the lowest possible locant set. Numbering from the fluorinated end gives the locants 1,1,1,2,2 (for fluorine) and 4 (for iodine).
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Alphabetization: According to IUPAC rules, multiplying prefixes (e.g., penta-) are ignored for alphabetization. We compare the base substituent names: fluoro and iodo . Since "f" precedes "i" alphabetically, the strict IUPAC preferred name is 1,1,1,2,2-pentafluoro-4-iodooctane [3].
Expert Insight: While strict alphanumeric ordering dictates the aforementioned name, chemical vendors and synthetic literature frequently index the compound as 4-iodo-1,1,1,2,2-pentafluorooctane to emphasize the reactive iodine center, which is the primary site for downstream cross-coupling or substitution reactions[1][2].
Structural breakdown of 4-Iodo-1,1,1,2,2-pentafluorooctane based on IUPAC nomenclature rules.
Physicochemical Properties
The incorporation of a pentafluoroethyl ( C2F5 ) group significantly alters the electron density and lipophilicity of the octane chain. Below is a summary of its core quantitative data[1][2][3].
| Property | Value / Description |
| Chemical Name | 4-Iodo-1,1,1,2,2-pentafluorooctane |
| CAS Registry Number | 117539-28-3 |
| Molecular Formula | C8H12F5I |
| Molecular Weight | 330.08 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Reactivity Profile | Light-sensitive (C-I bond homolysis); highly lipophilic |
Chemical Synthesis: Mechanistic Pathways
The synthesis of 4-iodo-1,1,1,2,2-pentafluorooctane is achieved via the Atom Transfer Radical Addition (ATRA) of pentafluoroethyl iodide ( C2F5I ) to 1-hexene[4][5]. Historically, this required harsh thermal conditions or toxic radical initiators (e.g., AIBN). However, modern methodologies utilize to drive the reaction under mild, ambient conditions[6].
The ATRA Mechanism
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Initiation (Single Electron Transfer): A photocatalyst (e.g., Ru(bpy)32+ ) is excited by visible light. It transfers an electron to C2F5I , causing homolytic cleavage of the weak C-I bond to generate an electrophilic perfluoroethyl radical ( CF3CF2∙ )[6].
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Regioselective Propagation: The CF3CF2∙ radical adds exclusively to the terminal carbon (C1) of 1-hexene. Causality: This regioselectivity is governed by sterics (the terminal carbon is less encumbered) and thermodynamics (addition to C1 generates a more stable secondary carbon-centered radical at C2)[6][7].
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Atom Transfer: The newly formed secondary radical abstracts an iodine atom from another equivalent of C2F5I . This yields the final product and regenerates the CF3CF2∙ radical, propagating the chain reaction[7].
Atom Transfer Radical Addition (ATRA) mechanism for the synthesis of the target compound.
Experimental Protocol: Photocatalytic ATRA Synthesis
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes the underlying causality to guide the researcher.
Materials Required
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Substrate: 1-Hexene (1.0 mmol, CAS: 592-41-6)
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Fluorous Reagent: Pentafluoroethyl iodide (1.5 mmol, CAS: 354-64-3)
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Photocatalyst: Ru(bpy)3Cl2⋅6H2O (0.01 mmol, 1 mol%)
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Sacrificial Donor: Sodium ascorbate (0.5 mmol)
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Solvent: Dimethylformamide (DMF, 5.0 mL)
Step-by-Step Methodology
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Reaction Assembly: In an oven-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru(bpy)3Cl2⋅6H2O , sodium ascorbate, and 1-hexene.
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Solvent Addition & Degassing (Critical Step): Add 5.0 mL of DMF. Perform three consecutive freeze-pump-thaw cycles.
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Causality: Dissolved oxygen is a triplet diradical. If present, it will rapidly quench the excited state of the photocatalyst and react with the intermediate carbon-centered radical to form a peroxyl radical, completely derailing the ATRA process into an oxygenation pathway.
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Addition of the Fluorous Reagent: During the final freezing stage (while the mixture is submerged in a liquid nitrogen bath at -196 °C), inject the pentafluoroethyl iodide via a gas-tight syringe.
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Causality: C2F5I is highly volatile (boiling point ~13 °C). Adding it to a frozen matrix prevents evaporative loss, ensuring the necessary 1.5x stoichiometric excess is maintained for efficient chain propagation.
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Irradiation: Backfill the Schlenk tube with argon, seal it tightly, and allow it to warm to room temperature. Irradiate the stirring mixture with a 450 nm blue LED array for 12 hours.
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In-Process Analytical Validation: Extract a 50 µL aliquot under argon, dilute in CDCl3 , and analyze via 19F NMR.
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Self-Validation Checkpoint: The reaction is deemed successful and complete when the starting −CF2I signal (typically around -58 ppm) is fully consumed, replaced by the upfield-shifted −CF2−CH2− multiplet of the product.
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Workup & Purification: Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium thiosulfate (2 × 10 mL).
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Causality: Sodium thiosulfate reduces any residual iodine ( I2 ) generated from catalyst quenching back to water-soluble iodide ( I− ), preventing product discoloration.
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Isolation: Dry the organic layer over anhydrous MgSO4 , concentrate under reduced pressure (carefully, to avoid volatilizing the product), and purify via silica gel flash chromatography using 100% hexanes as the eluent.
Applications in Drug Development
In medicinal chemistry, the incorporation of a pentafluoroethyl group via intermediates like 4-iodo-1,1,1,2,2-pentafluorooctane is highly prized for:
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Lipophilicity Tuning: The C2F5 group significantly increases the logP of a pharmacophore, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability without increasing the steric bulk as much as a corresponding alkyl group.
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Fluorous Solid-Phase Extraction (F-SPE): The highly fluorinated tail allows the compound (or its downstream derivatives) to be selectively retained on fluorous silica gel. This enables rapid, high-purity separations of complex reaction mixtures, a technique highly valued in high-throughput drug discovery libraries.
References
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Wallentin, C.-J., et al. "Visible light-mediated atom transfer radical addition via oxidative and reductive quenching of photocatalysts." Journal of the American Chemical Society, 134(21), 2012, pp. 8875-8884. URL:[Link]
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IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. URL:[Link]
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P&M Invest. "Fluorine Compounds Catalog". Fluorine1. URL:[Link]
Sources
- 1. fluorine1.com [fluorine1.com]
- 2. 4-IODO-1,1,1,2,2-PENTAFLUOROOCTANE, 95 %[117539-28-3] | USCKS [uscks.com]
- 3. 1,1,1,2,2-Pentafluoro-4-iodooctane | 117539-28-3 [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible light-mediated atom transfer radical addition via oxidative and reductive quenching of photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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